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Introduction
Reuterin (3-hydroxypropionaldehyde, 3-HPA) is a potent, broad-spectrum antimicrobial

compound produced by certain strains of Limosilactobacillus reuteri (formerly Lactobacillus

reuteri) during the anaerobic fermentation of glycerol.[1] Its activity against a wide array of

pathogens, including bacteria, fungi, and protozoa, has garnered significant interest for its

potential applications in food preservation and as a therapeutic agent.[1][2] The production of

reuterin can be significantly influenced by the presence of other microorganisms, a

phenomenon of critical importance in both natural gut ecosystems and industrial fermentation

processes.[3] This document provides detailed application notes and protocols for the

quantification of reuterin in bacterial co-cultures, methods for its production and purification,

and an overview of the factors influencing its stability.

Data Presentation: Quantitative Analysis of Reuterin
Production
The yield of reuterin is contingent upon several factors, including the specific L. reuteri strain,

initial biomass, glycerol concentration, temperature, and pH.[1][4] Co-culturing with other

bacteria has been shown to stimulate reuterin production, a crucial consideration for

optimizing yields.[3][5]
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L. reuteri
Strain

Co-culture
Partner

Culture
Conditions

Reuterin
Concentration
(mM)

Reference

L. reuteri 1063
Escherichia coli

K12

Co-culture in

glycerol-

containing

medium

Stimulated

production

observed with

increasing E. coli

to L. reuteri ratio

[3]

Lactobacillus

coryniformis

WBB05

Monoculture

200 mM glycerol

with 5 g/l

CaCO3,

anaerobic, 20°C

~120 [6]

Lactobacillus

coryniformis

WBB05

Monoculture

200 mM glycerol

without CaCO3,

anaerobic, 15°C

~30 [6]

L. reuteri INIA

P572

In situ (cheese

model)

Milk with 50 mM

glycerol
Up to 5.5 [7]

L. reuteri INIA

P579

In situ (cheese

model)

Milk with 50 mM

glycerol
Up to 5.5 [7]

L. reuteri INIA

P572 / P579

In situ (yogurt

model)

Milk with 50 mM

glycerol
Up to 1.5 [7]

Lentilactobacillus

diolivorans
Monoculture

Two-step

bioreactor

process

13.4 g/L (~150

mM)
[8]

Experimental Protocols
Protocol 1: Reuterin Production in a Two-Step Process
This protocol is a widely used method for generating reuterin for purification and downstream

applications.[1]

Part A: Cultivation of L. reuteri for Biomass Production
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Strain Activation: Revive a cryopreserved stock of a known reuterin-producing L. reuteri

strain (e.g., DSM 20016, DSM 17938) by inoculating it into De Man, Rogosa and Sharpe

(MRS) broth.[1] Incubate at 37°C for 24 hours under static, aerobic conditions.[1]

Biomass Production: Subculture the activated strain into a larger volume of MRS broth. For

potentially higher productivity, gMRS broth containing 20 mM glycerol can be used.[6]

Incubate at 37°C until the late logarithmic or early stationary phase of growth is reached

(typically 16-24 hours), aiming for an optical density at 600 nm (OD₆₀₀) of approximately 8.0.

[1]

Cell Harvesting: Harvest the bacterial cells by centrifugation at 9,800 x g for 10 minutes.[1]

Cell Washing: Wash the cell pellet twice with a sterile phosphate buffer (e.g., 50 mM sodium

phosphate, pH 7.4) to remove residual media components.[5]

Part B: Co-fermentation with Glycerol

Cell Suspension: Resuspend the washed cell pellet in a sterile glycerol solution (e.g., 250-

600 mM glycerol in water).[5][9]

Incubation: Incubate the cell suspension under anaerobic conditions at 37°C for 2-3 hours.

[10][11]

Reuterin Collection: Centrifuge the suspension at 8,000-10,000 rpm for 15 minutes to pellet

the cells.[2][10]

Sterilization: Filter the resulting supernatant through a 0.22 or 0.45 µm pore-size filter to

remove any remaining bacteria.[5][12] The cell-free supernatant contains the produced

reuterin.

Storage: Store the reuterin-containing supernatant at -20°C. It has been shown to be stable

for at least 35 days at this temperature.[8]

Protocol 2: Quantification of Reuterin
Accurate quantification is essential for standardizing experiments and comparing results. Both

colorimetric and chromatographic methods are commonly employed.
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Method A: Colorimetric Assay

This method is based on the reaction of acrolein, a dehydration product of reuterin, with

tryptophan.[6]

Sample Preparation: Mix 500 µL of the filtered sample solution with 350 µL of 95% ethanol

and 150 µL of 0.1 M tryptophan solution (dissolved in 0.05 M HCl).[6]

Reaction: Add 2.0 mL of 35% HCl to the mixture.[6]

Incubation: Incubate the mixture in a water bath at 40°C for 30 minutes.[6]

Measurement: Read the absorbance at 560 nm.[6]

Quantification: Construct a standard curve using acrolein (0.5–10 mM). Calculate the

reuterin concentration based on the assumption that 1 mole of reuterin dehydrates to 1

mole of acrolein.[6]

Method B: High-Performance Liquid Chromatography (HPLC)

HPLC provides a more direct and specific method for reuterin quantification.[1]

Sample Preparation: The cell-free supernatant can often be directly analyzed, though dilution

may be necessary. Acidification with sulfuric acid to a final concentration of 10 mM can also

be performed.[5]

Chromatographic Conditions:

Column: Aminex HPX-87H ion exclusion column (300 mm × 7.8 mm).[4][5]

Mobile Phase: 5-10 mM sulfuric acid.[4][5]

Flow Rate: 0.5-0.6 mL/min.[4][5]

Temperature: 35-55°C.[4][6]

Detection: Refractive Index (RI) or UV absorbance at 210 nm.[5][6]
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Quantification: Compare the peak area of the sample to a standard curve prepared with

purified reuterin or 3-HPA.

Protocol 3: Co-culture Experiment for Stimulated
Reuterin Production
This protocol is designed to investigate the effect of a co-culture partner on reuterin production

by L. reuteri.

Prepare Cultures: Grow L. reuteri and the co-culture partner (e.g., E. coli) separately to the

desired growth phase (e.g., late log phase).

Harvest and Wash Cells: Harvest and wash the cells of both bacterial species separately as

described in Protocol 1, Part A.

Co-incubation: Resuspend the washed L. reuteri cells in a sterile glycerol solution (e.g., 250

mM).[5] Add the washed co-culture partner cells at a desired ratio (e.g., based on CFU/mL).

[3]

Incubation and Sampling: Incubate the co-culture under anaerobic conditions at 37°C.[3]

Collect samples at various time points (e.g., 0, 2, 4, 6 hours).

Quantification: Process the samples by centrifuging to remove cells and filtering the

supernatant. Quantify reuterin concentration using either the colorimetric assay or HPLC as

described in Protocol 2.

Visualizations: Pathways and Workflows
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Caption: Metabolic pathway of reuterin production from glycerol in L. reuteri.
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Caption: Experimental workflow for reuterin quantification in co-cultures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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